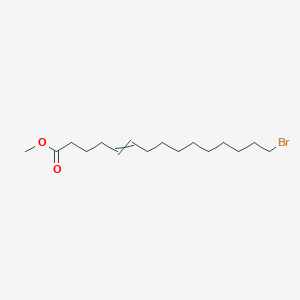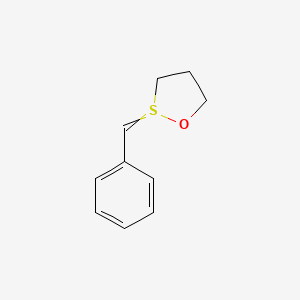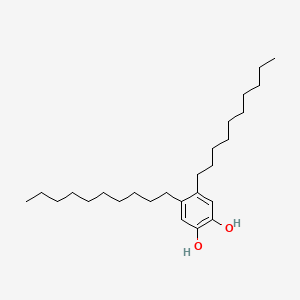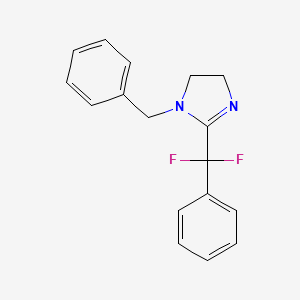
1-Benzyl-2-(difluorophenylmethyl)-4,5-dihydro-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-2-(difluorophenylmethyl)-4,5-dihydro-1H-imidazole is a synthetic organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Step 1: Formation of the imidazole ring through cyclization of appropriate precursors such as glyoxal, formaldehyde, and ammonia or primary amines.
Step 2: Introduction of the benzyl group via nucleophilic substitution reactions using benzyl halides.
Step 3: Incorporation of the difluorophenylmethyl group through Friedel-Crafts alkylation or other suitable methods.
Industrial Production Methods:
- Industrial production may involve optimized reaction conditions such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity.
- Continuous flow reactors and other advanced techniques may be employed to scale up the synthesis process efficiently.
Análisis De Reacciones Químicas
1-Benzyl-2-(difluorophenylmethyl)-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation:
- The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding imidazole N-oxides.
Reduction:
- Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the imidazole ring to a more saturated form.
Substitution:
- Nucleophilic substitution reactions can occur at the benzyl or difluorophenylmethyl groups, allowing for the introduction of various functional groups.
Common Reagents and Conditions:
- Oxidizing agents: Potassium permanganate, hydrogen peroxide.
- Reducing agents: Lithium aluminum hydride, sodium borohydride.
- Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products:
- Imidazole N-oxides, reduced imidazole derivatives, and substituted imidazole compounds.
Aplicaciones Científicas De Investigación
1-Benzyl-2-(difluorophenylmethyl)-4,5-dihydro-1H-imidazole has diverse applications in scientific research:
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Employed in the study of reaction mechanisms and catalysis.
Biology:
- Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or antiviral properties.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development targeting specific biological pathways.
Industry:
- Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-2-(difluorophenylmethyl)-4,5-dihydro-1H-imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to desired therapeutic effects.
Molecular Targets and Pathways:
- Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
- Receptors: Binding to receptors to modulate signal transduction processes.
- Nucleic Acids: Interaction with DNA or RNA to influence gene expression.
Comparación Con Compuestos Similares
- 1-Benzyl-2-methylimidazole
- 1-Benzyl-2-phenylimidazole
- 1-Benzyl-2-(trifluoromethyl)imidazole
Uniqueness:
- The presence of the difluorophenylmethyl group distinguishes it from other imidazole derivatives, potentially imparting unique chemical and biological properties.
Propiedades
Fórmula molecular |
C17H16F2N2 |
|---|---|
Peso molecular |
286.32 g/mol |
Nombre IUPAC |
1-benzyl-2-[difluoro(phenyl)methyl]-4,5-dihydroimidazole |
InChI |
InChI=1S/C17H16F2N2/c18-17(19,15-9-5-2-6-10-15)16-20-11-12-21(16)13-14-7-3-1-4-8-14/h1-10H,11-13H2 |
Clave InChI |
JQDXXLQWKRFWIK-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C(=N1)C(C2=CC=CC=C2)(F)F)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


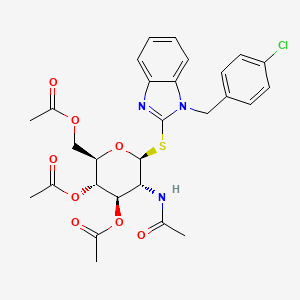
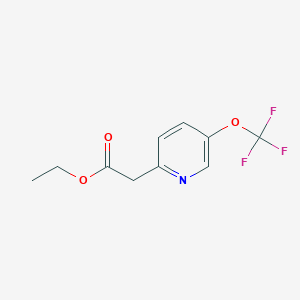

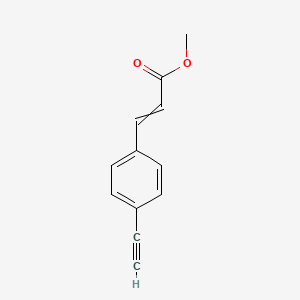
![2-[1-(2-Methylphenyl)ethyl]-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B12628307.png)
![Bis[2-(butan-2-yl)phenyl]diselane](/img/structure/B12628313.png)
![9-([1,1'-Biphenyl]-4-yl)-2,7-dibromo-9-(4-methylphenyl)-9H-fluorene](/img/structure/B12628325.png)
![N'-[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-fluorobenzohydrazide](/img/structure/B12628338.png)
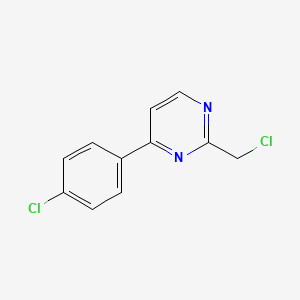
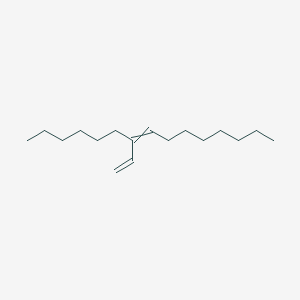
![(3aR,6aS)-5'-chloro-5-[2-(3,4-dimethoxyphenyl)ethyl]-1-propan-2-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12628346.png)
